molecular formula C16H22INO B14183657 8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol CAS No. 923580-40-9

8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol

Cat. No.: B14183657
CAS No.: 923580-40-9
M. Wt: 371.26 g/mol
InChI Key: XZJSDNRLDNFQMU-UHFFFAOYSA-N
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Description

8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol is a complex organic compound that features an indole structure with an iodine atom attached to the aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol typically involves multi-step organic reactions. One common method includes the iodination of aniline derivatives followed by coupling reactions to introduce the dimethylocta-2,6-dien-1-ol moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogenating agents for iodination, reducing agents for reduction reactions, and oxidizing agents for oxidation reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The iodine atom in the aniline group can form strong bonds with various biological molecules, influencing their activity. The compound may also interact with cellular pathways, modulating enzyme activity and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its iodine substitution provides unique binding properties that are not present in similar compounds with different halogen atoms .

Properties

CAS No.

923580-40-9

Molecular Formula

C16H22INO

Molecular Weight

371.26 g/mol

IUPAC Name

8-(3-iodoanilino)-3,7-dimethylocta-2,6-dien-1-ol

InChI

InChI=1S/C16H22INO/c1-13(9-10-19)5-3-6-14(2)12-18-16-8-4-7-15(17)11-16/h4,6-9,11,18-19H,3,5,10,12H2,1-2H3

InChI Key

XZJSDNRLDNFQMU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC=C(C)CNC1=CC(=CC=C1)I

Origin of Product

United States

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